molecular formula C9H11I B150738 1-Iodo-4-propylbenzene CAS No. 126261-84-5

1-Iodo-4-propylbenzene

Cat. No.: B150738
CAS No.: 126261-84-5
M. Wt: 246.09 g/mol
InChI Key: ZRWCHMFGMKNWEC-UHFFFAOYSA-N
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Description

1-Iodo-4-propylbenzene is an organic compound with the molecular formula C9H11I . It is a derivative of benzene, where an iodine atom is substituted at the para position relative to a propyl group. This compound is known for its utility in various chemical reactions and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Iodo-4-propylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the iodination of 4-propylbenzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction typically proceeds under mild conditions, ensuring the selective substitution of the iodine atom at the para position.

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve a multi-step process. Initially, 4-propylbenzene undergoes a Friedel-Crafts acylation to introduce an acyl group, followed by a Clemmensen reduction to convert the acyl group to an alkane. Finally, the iodination step is carried out to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 1-Iodo-4-propylbenzene primarily undergoes electrophilic aromatic substitution reactions. These reactions include nitration, sulfonation, and halogenation. The compound can also participate in coupling reactions, such as the Suzuki-Miyaura cross-coupling, to form more complex aromatic compounds.

Common Reagents and Conditions:

    Nitration: Nitric acid and sulfuric acid are commonly used reagents.

    Sulfonation: Sulfur trioxide or fuming sulfuric acid is employed.

    Halogenation: Bromine or chlorine in the presence of a Lewis acid catalyst like iron(III) bromide or aluminum chloride.

Major Products: The major products formed from these reactions include nitro, sulfonyl, and halogenated derivatives of this compound .

Scientific Research Applications

1-Iodo-4-propylbenzene is utilized in various fields of scientific research:

    Chemistry: It serves as a precursor in the synthesis of more complex organic molecules and as a reagent in cross-coupling reactions.

    Biology: The compound is used in the study of biological pathways and mechanisms involving iodine-containing compounds.

    Medicine: Research into potential pharmaceutical applications, particularly in the development of radiolabeled compounds for diagnostic imaging.

    Industry: Employed in the manufacture of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 1-iodo-4-propylbenzene in electrophilic aromatic substitution involves the formation of a sigma complex (benzenonium ion) as an intermediate. The iodine atom acts as an electron-withdrawing group, stabilizing the intermediate and facilitating the substitution reaction. The aromatic ring is regenerated by the loss of a proton, resulting in the substituted product .

Comparison with Similar Compounds

    1-Iodo-4-methylbenzene: Similar structure but with a methyl group instead of a propyl group.

    1-Iodo-4-ethylbenzene: Contains an ethyl group in place of the propyl group.

    1-Bromo-4-propylbenzene: Bromine atom substituted instead of iodine.

Uniqueness: 1-Iodo-4-propylbenzene is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its brominated or chlorinated analogs. The larger atomic radius and higher electronegativity of iodine influence the compound’s behavior in chemical reactions, making it a valuable reagent in organic synthesis .

Properties

IUPAC Name

1-iodo-4-propylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11I/c1-2-3-8-4-6-9(10)7-5-8/h4-7H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRWCHMFGMKNWEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10346481
Record name 1-Iodo-4-propylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10346481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126261-84-5
Record name 1-Iodo-4-propylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10346481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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